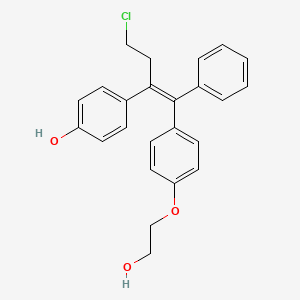

4-Hydroxyospemifene

Description

Structure

3D Structure

Properties

CAS No. |

341525-22-2 |

|---|---|

Molecular Formula |

C₂₄H₂₃ClO₃ |

Molecular Weight |

394.89 |

Synonyms |

(Z)-4-(4-Chloro-1-(4-(2-hydroxyethoxy)phenyl)-1-phenylbut-1-en-2-yl)phenol |

Origin of Product |

United States |

Biotransformation Pathways Leading to 4 Hydroxyospemifene Formation

Enzymatic Hydroxylation of Ospemifene (B1683873) to 4-Hydroxyospemifene

The principal metabolic pathway for ospemifene is hydroxylation, a chemical process that introduces a hydroxyl group (-OH) onto the ospemifene molecule. This reaction leads to the formation of two primary metabolites: this compound and 4'-hydroxyospemifene. Of these, this compound is the major metabolite, accounting for a significant portion of the transformed parent compound. drugbank.comresearchgate.netnih.govnih.gov

Role of Cytochrome P450 (CYP) Isoforms in 4-Hydroxylation

The formation of this compound is not the work of a single enzyme but rather a collaborative effort of several isoforms of the cytochrome P450 family. researchgate.netnih.govnih.gov In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific CYP enzymes involved in this crucial metabolic step.

While CYP2C9 is a key player, it does not act alone. Several other CYP isoforms also contribute to the formation of this compound, highlighting the metabolic redundancy in this pathway. researchgate.netnih.govnih.gov These include:

CYP3A4: This highly abundant and versatile enzyme is also involved in the 4-hydroxylation of ospemifene. researchgate.netnih.govoulu.fi Although it is the primary enzyme responsible for the formation of the other major metabolite, 4'-hydroxyospemifene, it also participates in the creation of this compound. nih.govoulu.fi

CYP2C19: This isoform also demonstrates catalytic activity towards the formation of this compound. researchgate.netnih.govoulu.fi Its involvement, along with other CYPs, ensures the efficient metabolism of ospemifene.

CYP2B6: Studies have also implicated CYP2B6 in the 4-hydroxylation of ospemifene, further expanding the list of contributing enzymes. researchgate.netnih.govnih.govoulu.fi

The involvement of multiple CYP enzymes in the formation of this compound suggests a robust and adaptable metabolic process. oulu.fi

The various CYP enzymes involved in ospemifene metabolism exhibit different kinetics and are subject to inhibition by various compounds. Understanding these differences is crucial for predicting potential drug-drug interactions.

In vitro studies have determined the inhibitory potencies (IC50 values) of ospemifene and its metabolites on various CYP enzymes. Ospemifene itself has shown weak inhibitory potential for several CYPs, including CYP2C9, CYP2C19, CYP2C8, and CYP2D6. nih.gov Interestingly, the major metabolite, this compound, is a more potent inhibitor of CYP2C9 than the parent compound. nih.govfda.gov However, in vivo studies have not shown significant clinical inhibition of CYP2C9 by ospemifene or its metabolites. nih.gov

Inhibitory Potencies (IC50, µM) of Ospemifene and its Metabolites on CYP Enzymes in Human Liver Microsomes

| Enzyme | Ospemifene | This compound | 4'-Hydroxyospemifene |

| CYP2B6 | 7.8 | >50 | >50 |

| CYP2C8 | >50 | >50 | 7 |

| CYP2C9 | 10 | 1.1 | >50 |

| CYP2C19 | >50 | 15.3 | >50 |

| CYP2D6 | >50 | >50 | >50 |

| CYP3A4 | >50 | >35.9 | >50 |

| Data sourced from in vitro studies using human liver microsomes. nih.gov |

Involvement of CYP3A4, CYP2C19, and CYP2B6

Identification of Additional Metabolic Pathways in this compound Formation

While hydroxylation by CYP enzymes is the primary route for the formation of this compound, other metabolic pathways may also play a minor role. The metabolism of ospemifene is complex, and it is plausible that other enzymatic systems could contribute to its biotransformation, although the current body of research predominantly focuses on the well-established role of the cytochrome P450 system. nih.govoulu.fi

Glucuronidation and Further Metabolism of this compound

Following its formation, this compound can undergo further metabolism, primarily through glucuronidation. This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the metabolite, increasing its water solubility and facilitating its excretion from the body. researchgate.netmedicines.org.ukeuropa.eu

In vitro studies have shown that both ospemifene and this compound can be glucuronidated. medicines.org.ukeuropa.eu Specifically, this compound has been shown to inhibit glucuronidation mediated by UGT1A3 and UGT1A9 at clinically relevant concentrations. medicines.org.uktr-ex.me The formation of glucuronide conjugates of this compound has been detected in in vitro incubations with human liver microsomes. nih.gov This subsequent metabolic step is crucial for the detoxification and elimination of ospemifene and its metabolites.

Formation and Characterization of Glucuronide Metabolites of this compound

The conjugation of this compound with glucuronic acid results in the formation of this compound glucuronide. researchgate.net This process is a key step in the detoxification and elimination of the metabolite. The formation of glucuronide metabolites is a common pathway for many drugs and endogenous compounds, rendering them more hydrophilic for excretion. taylorandfrancis.com In vitro studies with human liver microsomes have confirmed the production of glucuronides of this compound, although in smaller quantities compared to the primary metabolite itself. nih.govresearchgate.net The characterization of these glucuronide metabolites is crucial for a complete understanding of the metabolic fate of ospemifene. While direct synthesis of glucuronide metabolites can be challenging, various methods, including enzymatic and chemical synthesis, are employed to produce them in sufficient quantities for characterization and toxicological studies. nih.govhyphadiscovery.com

Quantitative Analysis of this compound Abundance in In Vitro Metabolic Systems

Quantitative analysis of this compound in in vitro systems provides valuable insights into its metabolic stability and the efficiency of its formation. Studies using human liver microsomes have consistently shown that this compound is the most abundant metabolite of ospemifene. nih.govresearchgate.net

The relative abundance of metabolites can be influenced by the concentration of the parent drug and the specific liver preparation used. nih.gov At lower concentrations of ospemifene, the production of this compound is most significant. nih.govresearchgate.net

Below is a data table summarizing the relative abundance of this compound in different in vitro systems based on available research.

| In Vitro System | Parent Compound | Relative Abundance of this compound | Reference |

| Human Liver Microsomes | Ospemifene | ~70% of total metabolites | researchgate.netmdpi.com |

| Human Liver Microsomes (low ospemifene concentration) | Ospemifene | Largest quantities produced | nih.govresearchgate.net |

It is important to note that while in vitro systems provide a reliable starting point for predicting in vivo metabolite profiles, there can be quantitative and qualitative differences between in vitro and in vivo findings. researchgate.neteuropa.eu However, for ospemifene, the in vitro metabolite profile has been found to be informative for the in vivo profile, particularly concerning the major hydroxylated metabolites. nih.gov

Comparative Metabolic Profiling of Ospemifene and 4 Hydroxyospemifene Across Preclinical Species

In Vitro Metabolite Fingerprinting in Animal Liver Preparations

In vitro studies using liver preparations from various preclinical species, such as rats, mice, dogs, and cynomolgus monkeys, have been instrumental in characterizing the formation of 4-hydroxyospemifene. These studies typically utilize liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.

When ospemifene (B1683873) is incubated with liver microsomes from these species, this compound is consistently identified as a major metabolite, although the rate and extent of its formation show considerable interspecies differences. researchgate.netnih.gov For instance, in rat and cynomolgus monkey liver microsomes, this compound is produced in substantial amounts. researchgate.netnih.gov In contrast, dog liver microsomes tend to produce different metabolite profiles. researchgate.netnih.gov

Studies have shown that several CYP enzymes are involved in the 4-hydroxylation of ospemifene. nih.gov While CYP3A4 is a key enzyme, others like CYP2C9, CYP2C19, and CYP2B6 also contribute to the formation of this compound. nih.govmdpi.com The relative contribution of these enzymes can vary between species, leading to the observed differences in metabolite profiles. researchgate.netnih.gov

The following table summarizes the in vitro formation of this compound in liver preparations from different species when incubated with ospemifene.

| Species | Liver Preparation | Relative Formation of this compound | Key CYP Enzymes Involved (in humans) |

| Rat | Microsomes | Substantial | Not explicitly detailed for this species in the provided context |

| Mouse | Hepatocyte Culture | Present (one of 10 metabolites) fda.gov | Not explicitly detailed for this species in the provided context |

| Dog | Microsomes | Lower compared to other species researchgate.net | Not explicitly detailed for this species in the provided context |

| Cynomolgus Monkey | Microsomes | Substantial researchgate.net | Not explicitly detailed for this species in the provided context |

| Human | Microsomes | Major metabolite, ~70% of total metabolites researchgate.net | CYP2C9, CYP2C19, CYP2B6, CYP3A4 nih.gov |

In Vivo Metabolic Profiles in Preclinical Animal Models

In vivo studies in preclinical animal models confirm the findings from in vitro experiments, with this compound being a major circulating metabolite following the administration of ospemifene.

In rats, after oral and intravenous administration of ospemifene, this compound is the principal metabolite found in the systemic circulation and feces. fda.gov Similarly, in cynomolgus monkeys, this compound is a key metabolite, reaching maximum levels in plasma shortly after intravenous dosing of ospemifene and having a pharmacokinetic profile similar to the parent drug. fda.gov

In mice, this compound is also a predominant metabolite. fda.gov Studies in transgenic mouse models of breast cancer have quantified the levels of both ospemifene and this compound in plasma and tumor tissues, confirming its significant presence and potential role in the observed pharmacological effects. nih.govnih.gov

The in vivo metabolic profiles generally align with the in vitro data, indicating that liver metabolism is a primary driver of this compound formation. researchgate.netnih.gov

Analysis of Interspecies Differences in this compound Formation and Elimination

Significant quantitative and some qualitative differences in the metabolism of ospemifene and the subsequent formation and elimination of this compound exist across species. researchgate.netnih.govtandfonline.com

Formation: The production of this compound is substantial in rats and cynomolgus monkeys, which are key species for toxicological studies. researchgate.netnih.gov This ensures adequate exposure to this major human metabolite in these animal models. researchgate.netnih.gov In contrast, dogs produce less this compound. researchgate.net

Elimination: The elimination of this compound, along with the parent compound and other metabolites, is primarily through the feces in rats and monkeys, with very little excreted in the urine. fda.gov This suggests significant biliary excretion and likely enterohepatic recirculation, which contributes to its systemic exposure. fda.gov The elimination of this compound appears to be formation rate-limited, with a half-life similar to that of the parent compound, ospemifene. europa.eu

The table below highlights the interspecies differences in the relative in vivo exposure to this compound compared to the parent drug, ospemifene.

| Species | Relative Plasma/Serum Levels of this compound to Ospemifene | Primary Route of Elimination |

| Rat | Levels can exceed parent drug fda.gov | Feces fda.gov |

| Monkey | Levels can exceed parent drug fda.gov | Feces fda.gov |

| Human | Approximately 25% of parent drug levels nih.gov | Feces fda.gov |

Preclinical Pharmacokinetic Characteristics of this compound in Animal Models

The pharmacokinetic profile of this compound is closely linked to that of its parent compound, ospemifene. Following the administration of ospemifene, this compound is formed and circulates in the plasma of preclinical species.

In monkeys, after intravenous administration of ospemifene, this compound reached its maximum concentration at approximately 45 minutes post-dose, and its plasma levels, clearance, and other pharmacokinetic parameters were similar to the parent drug thereafter. fda.gov In rats, the distribution of ospemifene and its metabolites is wide, with high concentrations found in the gastrointestinal tract, liver, pancreas, and ovary. fda.gov

The apparent volume of distribution for ospemifene is large in both rats and monkeys, suggesting extensive tissue distribution, which would also apply to its major metabolite, this compound. fda.goveuropa.eu Both ospemifene and this compound are highly bound to serum proteins (>99%). europa.eueuropa.eu

The following table provides a summary of the key pharmacokinetic characteristics of this compound in preclinical models, derived from studies of ospemifene administration.

| Pharmacokinetic Parameter | Rat | Monkey |

| Time to Maximum Concentration (Tmax) | Not explicitly stated for this compound | ~45 minutes post-IV ospemifene dose fda.gov |

| Distribution | High in GI tract, liver, pancreas, ovary fda.gov | High volume of distribution fda.gov |

| Protein Binding | High (>99%) europa.eueuropa.eu | High (>99%) europa.eueuropa.eu |

| Primary Route of Excretion | Feces fda.gov | Feces fda.gov |

Molecular Pharmacology and Cellular Mechanism of Action of 4 Hydroxyospemifene

Estrogen Receptor Binding and Activation Profiles of 4-Hydroxyospemifene

This compound is the primary active metabolite of ospemifene (B1683873), a selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) class. slideplayer.com The pharmacological activity of ospemifene is largely driven by its metabolites, particularly this compound, which is formed through metabolism primarily by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19. slideplayer.com Like other SERMs, its mechanism of action is predicated on its ability to bind to estrogen receptors (ERs) and elicit tissue-specific agonist or antagonist effects.

This compound's parent compound, ospemifene, binds to estrogen receptor alpha (ER-α). tandfonline.comresearchgate.net In competitive binding assays using labeled 17β-estradiol, ospemifene demonstrated a relative binding affinity of 0.8% for ER-α. europeanreview.org Another analysis reports the half-maximal inhibitory concentration (IC50) for ospemifene at 0.8 µM for ER-α. drugbank.com The binding affinity is considered to be close to that of tamoxifen (B1202) and toremifene. researchgate.net As the major active metabolite, this compound plays a crucial role in this receptor interaction.

Similar to its interaction with ER-α, ospemifene also binds to estrogen receptor beta (ER-β). tandfonline.comresearchgate.net Studies have shown that ospemifene binds with approximately equal affinity to both ER-α and ER-β. tandfonline.comerkenmenopoz.com A competitive binding assay determined the relative binding affinity of ospemifene for ER-β to be 0.6% compared to 17β-estradiol. europeanreview.org The reported IC50 value for ospemifene's binding to ER-β is 1.7 µM. drugbank.com

Table 1: Estrogen Receptor Binding Affinity of Ospemifene

| Receptor Subtype | Relative Binding Affinity (%) (vs. 17β-estradiol) | IC50 (µM) |

| Estrogen Receptor Alpha (ER-α) | 0.8% europeanreview.org | 0.8 µM drugbank.com |

| Estrogen Receptor Beta (ER-β) | 0.6% europeanreview.org | 1.7 µM drugbank.com |

The tissue-specific effects of SERMs like this compound are determined by the unique conformational changes they induce in the estrogen receptor upon binding. slideplayer.com This ligand-induced structural change dictates the receptor's ability to interact with other proteins, namely transcriptional coactivators and corepressors. slideplayer.comnih.gov

When an agonist like estradiol (B170435) binds to the ER, the receptor adopts a conformation that facilitates the binding of coactivators, leading to the activation of gene transcription. slideplayer.com Conversely, when a SERM binds, it induces a different conformation. This change can prevent coactivator binding and instead promote the recruitment of corepressors. This action inhibits the transcription of estrogen-responsive genes, resulting in an anti-estrogenic effect in that specific tissue. The ultimate biological response to a SERM in a given cell type depends on the specific conformation of the ligand-receptor complex, the relative expression levels of coactivators and corepressors in that cell, and the specific gene promoters involved. slideplayer.com For instance, the SERM tamoxifen recruits corepressors in mammary cells, leading to an anti-estrogenic effect, but recruits coactivators in endometrial cells, resulting in an estrogenic effect. This differential recruitment is the molecular basis for the tissue-selective activity of SERMs. slideplayer.com

The binding affinity of compounds like this compound to estrogen receptors is quantified using various in vitro ligand binding assays.

Scintillation Proximity Assay (SPA): This is a homogeneous assay technology that eliminates the need for a physical separation of bound and free ligand. drugbank.com In a typical SPA for estrogen receptor binding, streptavidin-coated SPA beads are used with a biotinylated form of the receptor. drugbank.com A radiolabeled ligand, such as [3H]17β-estradiol, is incubated with the receptor-bead complex. When the radiolabeled ligand binds to the receptor, it is brought into close proximity with the scintillant embedded in the bead, generating a light signal that can be measured. researchgate.net Unlabeled competitor ligands (like this compound) are added at increasing concentrations to displace the radiolabeled ligand, causing a decrease in the signal. This allows for the calculation of binding affinity values like IC50 or Ki. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET is another powerful technique used to study ligand binding and the subsequent recruitment of coregulators. nih.gov FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. Energy is transferred from an excited donor fluorophore to an acceptor fluorophore only when they are very close (typically 1-10 nanometers). In the context of ER pharmacology, a FRET-based assay can be designed to measure the ligand-dependent interaction between the ER's ligand-binding domain (LBD) and a coregulator peptide. tandfonline.comeuropeanreview.org For example, the ER-LBD can be tagged with a donor fluorophore (like a europium-labeled antibody) and the coregulator peptide with an acceptor fluorophore. tandfonline.comeuropeanreview.org An agonist ligand will induce a conformational change in the ER-LBD that promotes its binding to the coregulator peptide, bringing the donor and acceptor fluorophores close enough for FRET to occur. tandfonline.comeuropeanreview.org Antagonists will prevent this interaction, resulting in no FRET signal. tandfonline.comeuropeanreview.org

Ligand-Induced Conformational Dynamics and Coregulator Recruitment

Tissue-Selective Estrogenic and Antiestrogenic Activities in Preclinical Cellular Models

The defining characteristic of a SERM is its ability to function as an estrogen agonist in some tissues while acting as an antagonist in others. Preclinical studies using various estrogen-responsive cell lines have been instrumental in characterizing the tissue-selective profile of this compound and its parent compound, ospemifene.

The effect of ospemifene and its metabolites has been studied in different estrogen receptor-positive breast cancer cell lines, revealing a distinct, cell-specific modulation of cell growth and gene expression.

In the human breast adenocarcinoma cell line MCF-7, which is a well-established model for estrogen-dependent breast cancer, ospemifene demonstrates clear anti-estrogenic effects. tandfonline.com Studies show that ospemifene inhibits the growth of MCF-7 cells and suppresses the expression of estrogen-responsive marker genes like pS2 (also known as Trefoil Factor 1, TFF1). europeanreview.orgebi.ac.uk In a xenograft model using these cells, ospemifene inhibited tumor growth, supporting its ER-dependent anti-estrogenic activity in this context. nih.gov Furthermore, in ex vivo cultures of human breast tissue, ospemifene decreased the proliferation of epithelial cells and opposed the proliferative effects stimulated by 17β-estradiol, an activity similar to that of tamoxifen and raloxifene (B1678788). researchgate.net

In contrast, in a different ER-positive cell line (MTag-34), derived from a transgenic mouse mammary tumor model, neither ospemifene nor this compound stimulated cell growth in vitro. scribd.com This finding, juxtaposed with the inhibitory action in MCF-7 cells, highlights the compound's cell-context-specific activity.

Table 2: Effects of Ospemifene/4-Hydroxyospemifene in Preclinical Cell Models

| Cell Line | Receptor Status | Effect on Cell Growth | Effect on Estrogen-Responsive Genes | Reference |

| MCF-7 (Human Breast Cancer) | ER-Positive | Inhibitory | Decreased expression of pS2 (TFF1) | tandfonline.comeuropeanreview.orgebi.ac.uk |

| MTag-34 (Mouse Mammary Cancer) | ER-Positive | No significant stimulation | Not specified | scribd.com |

| MDA-MB-231 (Human Breast Cancer) | ER-Negative | No effect | Not applicable | ebi.ac.uknih.gov |

Differential Agonistic and Antagonistic Effects in Specific Cell-Based Assays

The pharmacologic activity of this compound, a major metabolite of ospemifene, is characterized by its tissue-selective estrogen receptor modulation, exhibiting a complex profile of both agonistic and antagonistic effects. These differential activities are dependent on the specific cell type, the concentration of the compound, and the duration of exposure.

In ex vivo studies using human breast tissue explants from postmenopausal women, this compound, along with other selective estrogen receptor modulators (SERMs), demonstrated concentration-dependent and time-dependent effects on apoptosis. At lower concentrations (1 nM), ospemifene and raloxifene showed an initial estrogenic agonist effect, leading to a decrease in apoptosis at day 7. researchgate.net However, at higher concentrations (100 nM) and with longer exposure (14 days), these compounds exhibited antagonistic effects, resulting in a significant increase in apoptosis. researchgate.nettandfonline.com This biphasic response highlights the compound's ability to act as a partial agonist at low concentrations and as an antagonist at higher, clinically relevant concentrations in breast tissue.

Furthermore, in studies involving epithelial cells, SERMs, including ospemifene, displayed similar dual effects. They mimicked the estrogenic effect of estradiol at early time points or low doses, but acted as antagonists at later time points or higher concentrations, leading to increased apoptosis. tandfonline.com This antagonistic effect at higher doses also correlated with the antagonism of estradiol-induced increases in estrogen receptor-α (ERα) positive cells. tandfonline.comtandfonline.com

The molecular basis for these differential effects lies in the compound's interaction with estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that recruit different co-activator and co-repressor proteins in a tissue-specific manner. tandfonline.com This results in a tailored modulation of gene expression, producing agonistic effects in some tissues (like bone and vagina) and antagonistic effects in others (like breast). tandfonline.com

Effects on Cellular Proliferation and Apoptosis in Preclinical Models

In preclinical studies, this compound has demonstrated anti-proliferative effects in estrogen receptor-positive (ER-positive) cancer cell lines. A key model for this investigation has been the MTag 34 cell line, which is derived from a mammary tumor in the MTag.Tg transgenic mouse model and is positive for estrogen receptor expression. nih.govnih.gov

In vitro experiments have shown that this compound, the major active metabolite of ospemifene, does not stimulate the growth of MTag 34 cells. nih.govnih.govresearchgate.net When these cells were treated with various concentrations of this compound (up to 6.6 μM) for four days, no significant increase in cell proliferation was observed, as assessed by trypan blue dye exclusion assays. nih.gov This lack of a stimulatory effect is a crucial finding, suggesting that at the cellular level, this compound does not promote the growth of these ER-positive breast cancer cells. nih.govnih.govebi.ac.ukhpcr.jp

While this compound did not show a direct anti-tumor effect in vitro on the MTag-34 cell line, its parent compound, ospemifene, did prevent and treat ER-positive mammary tumors in the MTag.Tg mouse model in a dose-dependent manner. nih.govnih.gov This indicates that the in vivo environment and the interplay of metabolic and systemic factors are important for the full manifestation of its anti-cancer effects.

The anti-proliferative effects of SERMs are generally attributed to their ability to competitively inhibit the binding of estradiol to the estrogen receptor, thereby blocking the estrogen-dependent signaling pathways that drive cell proliferation in hormone-sensitive cancers.

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer therapies eliminate malignant cells. nih.govcellsignal.com this compound, like other SERMs, can trigger apoptosis in cancer cells through various molecular pathways. The primary mechanisms involve the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. cellsignal.commdpi.com

Intrinsic Pathway: This pathway is initiated by cellular stress, such as that induced by a therapeutic agent. mdpi.com It involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comaging-us.com SERMs can shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.commdpi.com This results in the release of cytochrome c into the cytosol, which then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. nih.gov The apoptosome activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. nih.govcellsignal.com This leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8. mdpi.com Activated caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid to truncated Bid (tBid), which then activates the intrinsic pathway. aging-us.com

In the context of SERMs, studies have shown that they can increase the expression of pro-apoptotic proteins while decreasing the expression of anti-apoptotic proteins. For instance, in MCF-7 breast cancer cells, noscapine, another anti-cancer agent, was shown to increase the BAX/Bcl-2 ratio, indicating a shift towards apoptosis. ksbu.edu.tr Similarly, in human breast tissue explants, higher concentrations of SERMs like ospemifene were found to increase apoptosis. researchgate.net

The p53 tumor suppressor protein can also play a role in SERM-induced apoptosis. p53 can transcriptionally activate pro-apoptotic genes and can also act directly at the mitochondria to promote apoptosis. aging-us.com

In Vitro Anti-proliferative Effects on Estrogen Receptor-Positive Cancer Cell Lines (e.g., MTag 34 cell line)

Enzymatic Inhibition and Induction by this compound in Vitro

In vitro studies using human liver microsomes and hepatocytes have been conducted to evaluate the potential of this compound to inhibit or induce major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families.

Inhibition of Cytochrome P450 Enzymes:

This compound, along with its parent compound ospemifene and another metabolite, 4'-hydroxyospemifene, has been shown to weakly inhibit several CYP enzymes in vitro. nih.govresearchgate.netresearchgate.netnih.gov However, the most significant inhibitory effect of this compound at clinically relevant concentrations was observed on CYP2C9. nih.govresearchgate.net It also demonstrated inhibitory potential for CYP2B6. nih.gov

The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro inhibitory effects of this compound on various CYP enzymes.

| Enzyme | Substrate | IC50 (µM) | Inhibition Type |

| CYP2C9 | Diclofenac 4'-hydroxylation | 3.5 | Competitive |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | 15 | Non-competitive |

| CYP2B6 | Bupropion hydroxylation | 7.8 (for ospemifene) | Competitive |

| CYP2D6 | Dextromethorphan O-demethylation | >50 | - |

| CYP3A4 | Testosterone 6β-hydroxylation | >50 | - |

| CYP2C8 | Amodiaquine N-deethylation | >50 | - |

| Data primarily based on studies of ospemifene and its metabolites. |

Inhibition of UGT Enzymes:

In addition to CYP enzymes, this compound has been found to inhibit glucuronidation mediated by UGT1A3 and UGT1A9 in vitro at clinically relevant concentrations. europa.eu This suggests a potential for drug-drug interactions with medications that are primarily cleared through these UGT pathways.

Induction of Cytochrome P450 Enzymes:

The potential for this compound to induce CYP enzymes has been primarily inferred from studies on its parent compound, ospemifene. In cultured human hepatocytes, ospemifene showed a weak induction of CYP enzymes, with an increase of 2.4-fold or less. nih.govresearchgate.net This suggests a low risk of clinically significant drug interactions due to enzyme induction by this compound.

Inhibition of Cytochrome P450 Enzyme Activities (e.g., CYP2C9)

This compound, the major metabolite of ospemifene, has been evaluated for its potential to inhibit various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of numerous drugs. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that this compound exhibits inhibitory activity against several CYP isoforms. nih.govresearchgate.net

The most significant inhibition by this compound was observed for CYP2C9. nih.govresearchgate.net Research indicates that this compound is a potent inhibitor of CYP2C9 activity, with a reported half-maximal inhibitory concentration (IC50) of 1.1 μM. nih.govoulu.fi The inhibition of other CYP enzymes, such as CYP2C19, was found to be considerably less potent, occurring at concentrations an order of magnitude higher. nih.govoulu.fi For most other CYP enzymes tested, including CYP2B6, CYP2C8, and CYP2D6, the IC50 values were greater than 25 μM, which is well above the clinically relevant plasma concentrations of this compound. nih.govoulu.fi

Despite the potent in vitro inhibition of CYP2C9, in vivo studies have not shown a corresponding clinical effect. nih.gov For instance, a clinical study involving the co-administration of ospemifene with warfarin, a known substrate of CYP2C9, did not result in significant alterations to warfarin's pharmacokinetics. nih.govnih.gov This suggests that while this compound can inhibit CYP2C9 in a laboratory setting, the risk of it causing significant drug interactions through this mechanism in a clinical context appears to be low. nih.govnih.gov

Table 1: In Vitro Inhibitory Potency (IC50) of this compound on Cytochrome P450 Enzymes

| CYP Enzyme | IC50 (μM) | Reference |

|---|---|---|

| CYP2C9 | 1.1 | nih.gov, oulu.fi |

| CYP2C19 | ~11 (order of magnitude less potent than for CYP2C9) | nih.gov, oulu.fi |

Inhibition of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Activities (e.g., UGT1A3, UGT1A9)

In addition to cytochrome P450 enzymes, the effect of this compound on uridine diphosphate glucuronosyltransferase (UGT) enzymes has been investigated. UGTs are another major family of enzymes responsible for the metabolism and elimination of drugs and endogenous compounds. nih.gov

In vitro studies have shown that both ospemifene and its metabolite, this compound, can inhibit glucuronidation processes. pharmgkb.orgeuropa.eu Specifically, this compound was found to inhibit UGT1A3 and UGT1A9 at clinically relevant concentrations. pharmgkb.orgeuropa.eudrugs.com This inhibition could potentially affect the pharmacokinetics of other drugs that are primarily metabolized by these specific UGT enzymes. europa.eu Therefore, caution is advised when co-administering ospemifene with substrates of UGT1A3 and UGT1A9, particularly those with a narrow therapeutic index. drugs.comdrugs.com

Table 2: In Vitro Inhibition of UGT Enzyme Activities by this compound

| UGT Enzyme | Inhibition Observed | Clinical Relevance | Reference |

|---|---|---|---|

| UGT1A3 | Yes | Potentially clinically relevant | pharmgkb.org, drugs.com, europa.eu |

Assessment of Transporter Protein Interactions (e.g., P-glycoprotein, OATPs)

Drug transporter proteins play a critical role in the absorption, distribution, and excretion of various xenobiotics. pharmaron.commhmedical.com The potential for this compound to interact with these transporters has been assessed in vitro.

Studies have indicated that at clinically relevant concentrations, this compound does not significantly inhibit the activity of several key efflux and uptake transporters. pharmgkb.orgeuropa.eu These include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporter Polypeptide (OATP) 1B1, OATP1B3, Organic Anion Transporter (OAT) 1, OAT3, and the Bile Salt Export Pump (BSEP). pharmgkb.orgeuropa.eueuropa.eu

However, some in vitro evidence suggests that this compound may inhibit the Organic Cation Transporter (OCT) 1 at clinically relevant concentrations. europa.eu This could potentially increase the plasma concentrations of drugs that are substrates of OCT1. europa.eudrugs.com

Table 3: Assessment of this compound Interaction with Drug Transporter Proteins

| Transporter Protein | Interaction (Inhibition) | Reference |

|---|---|---|

| P-glycoprotein (P-gp) | No inhibition at clinically relevant concentrations | pharmgkb.org, europa.eu, europa.eu |

| Breast Cancer Resistance Protein (BCRP) | No inhibition at clinically relevant concentrations | pharmgkb.org, europa.eu |

| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | No inhibition at clinically relevant concentrations | pharmgkb.org |

| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | No inhibition at clinically relevant concentrations | pharmgkb.org |

| Organic Cation Transporter 1 (OCT1) | Inhibition at clinically relevant concentrations | europa.eu |

| Organic Anion Transporter 1 (OAT1) | No inhibition at clinically relevant concentrations | pharmgkb.org |

| Organic Anion Transporter 3 (OAT3) | No inhibition at clinically relevant concentrations | pharmgkb.org |

Preclinical Pharmacodynamic Investigations of 4 Hydroxyospemifene in Animal Models

In Vivo Investigations of 4-Hydroxyospemifene in Cancer Models

The potential anti-cancer properties of this compound have been evaluated in specific in vivo cancer models, particularly those relevant to hormone-sensitive malignancies.

The anti-tumor effects of this compound have been investigated in the polyomavirus middle-T transgenic (MTag.Tg) mouse model, which develops estrogen receptor (ER)-positive mammary tumors. nih.govresearchgate.netnih.gov In vitro studies using a cell line (MTag 34) derived from an MTag.Tg mouse tumor confirmed that the cells were ER-positive. nih.govnih.gov Importantly, neither ospemifene (B1683873) nor its major active metabolite, this compound, stimulated the proliferation of this cell line in vitro. nih.govnih.gov

In vivo studies using the MTag.Tg mice demonstrated that treatment with ospemifene, which is metabolized to this compound, exerted an antitumor effect on the development and growth of these ER-positive mammary tumors. nih.govnih.gov This effect was observed in both cancer prevention and treatment settings. nih.gov The research confirmed that ospemifene and this compound effectively prevent and treat breast cancer in this specific transgenic mouse model. ebi.ac.ukkoreamed.org These extensive preclinical data strongly suggest that ospemifene and its major metabolite this compound are antiestrogenic in animal models of ER-positive breast cancer. nih.gov

| Study Type | Model | Key Finding | Reference |

|---|---|---|---|

| In Vitro | MTag 34 cell line (from MTag.Tg tumor) | This compound did not stimulate the proliferation of these ER-positive cells. | nih.govnih.gov |

| In Vivo | MTag.Tg transgenic mice | Ospemifene (metabolized to this compound) showed an antitumor effect on ER-positive mammary tumor development and growth. | nih.govresearchgate.netnih.gov |

| Conclusion | MTag.Tg transgenic mouse model | Ospemifene and this compound effectively prevent and treat breast cancer in this model. | ebi.ac.ukkoreamed.org |

Dose-Dependent Effects on Tumor Development and Growth in Preclinical Cancer Models

The preclinical antitumor activity of this compound, as the principal active metabolite of ospemifene, has been evaluated in studies using its parent compound. Research in the polyomavirus middle-T transgenic (MTag.Tg) mouse model, which develops estrogen receptor-positive mammary tumors, demonstrated dose-dependent effects of ospemifene on cancer prevention and treatment. nih.govnih.gov

In a prevention setting, MTag.Tg mice were administered daily doses of ospemifene at 5, 25, or 50 mg/kg. nih.gov A significant antitumor effect on the development and growth of mammary tumors was observed only at the highest dose of 50 mg/kg. nih.govnih.gov This dose led to increased survival time and smaller average tumor volumes compared to control mice. nih.gov No significant difference in tumor development or survival was noted between the control group and the groups receiving 5 mg/kg or 25 mg/kg. nih.gov

Similarly, in a treatment context where ospemifene was administered to mice that had already developed tumors, a dose-dependent response was observed. nih.govnih.gov Mice were treated with the same dosage levels (5, 25, and 50 mg/kg) after tumors had formed. nih.gov The results mirrored the prevention study, indicating that ospemifene effectively slows cancer progression in a dose-dependent manner in this animal model. nih.gov The antitumor effects are attributed to the activity of both ospemifene and its major metabolite, this compound, with levels of both compounds being confirmed in the plasma and tumors of the test subjects. nih.govnih.gov

| Dose (mg/kg) | Setting | Observed Effect on Tumor Growth/Survival | Source |

|---|---|---|---|

| 5 | Prevention & Treatment | No significant difference compared to control. | nih.gov |

| 25 | Prevention & Treatment | No significant difference compared to control. | nih.gov |

| 50 | Prevention & Treatment | Significantly increased survival time and reduced tumor volume/progression. | nih.govnih.gov |

Comparative Pharmacodynamic Profiles of this compound versus Ospemifene in Preclinical Studies

In the context of breast cancer, in vitro studies on the MTag-34 tumor cell line, derived from an MTag.Tg mouse tumor, showed that neither ospemifene nor this compound stimulated cell growth. nih.gov This finding suggests that both the parent drug and its primary metabolite lack estrogenic stimulatory effects on these estrogen receptor-positive cancer cells. nih.gov

Conversely, studies in the ovariectomized rat model, which mimics postmenopausal conditions, demonstrated potent estrogen-like (agonist) effects of both compounds on vaginal tissue, albeit with different potencies. nih.gov A clear dose-response was seen for both substances in increasing vaginal epithelial height and vaginal weight. nih.gov For increasing vaginal epithelial height, the half-maximal effective dose (ED₅₀) for this compound was 0.28 mg/kg, indicating it is more potent than ospemifene, which had an ED₅₀ of 0.39 mg/kg. nih.gov However, for increasing vaginal weight, ospemifene was more potent with an ED₅₀ of 0.48 mg/kg, compared to 4.6 mg/kg for its metabolite. nih.gov

| Compound | ED₅₀ for Vaginal Epithelial Height (mg/kg) | ED₅₀ for Vaginal Weight (mg/kg) | Source |

|---|---|---|---|

| Ospemifene | 0.39 | 0.48 | nih.gov |

| This compound | 0.28 | 4.6 | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for 4 Hydroxyospemifene Research

Development and Validation of Quantitative Assays for 4-Hydroxyospemifene in Complex Biological Matrices

The accurate quantification of this compound, the major and pharmacologically active metabolite of ospemifene (B1683873), in complex biological matrices is crucial for pharmacokinetic and metabolic studies. researchgate.netresearchgate.netresearchgate.net Various analytical methods have been developed and validated for this purpose, primarily in liver microsomes, cell culture media, and animal plasma. researchgate.netnih.gov These assays are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug, ospemifene. ijpras.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of this compound due to its high sensitivity, specificity, and throughput. researchgate.netnih.gov Method development involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net Sample preparation often utilizes protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. researchgate.netnih.gov Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or phenyl columns, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netresearchgate.netnih.gov

Validation of these quantitative assays is performed according to regulatory guidelines to ensure their reliability and accuracy. researchgate.netmdpi.com Key validation parameters include linearity, selectivity, precision, accuracy, recovery, and stability. mdpi.complos.org The linearity of an assay is established by analyzing calibration standards over a specific concentration range. researchgate.netmdpi.com For instance, a validated LC-MS/MS method for ospemifene in human plasma demonstrated linearity over a concentration range of 5.02–3025 ng/mL. researchgate.net

The matrix effect, which is the alteration of ionization efficiency by co-eluting substances from the biological matrix, is a critical parameter to evaluate during method validation. researchgate.netnih.gov It is assessed to ensure that the accuracy and precision of the assay are not compromised by the complexity of the sample. researchgate.netnih.gov Stability studies are also conducted to determine the integrity of the analyte in the biological matrix under various storage and handling conditions. plos.orgnih.gov

Interactive Data Table: Parameters for a Validated LC-MS/MS Assay for Ospemifene (and its metabolite this compound) in Human Plasma

| Parameter | Method | Details | Result |

| Analyte | - | Ospemifene and this compound | - |

| Internal Standard | - | Ospemifene-d4 | - |

| Sample Preparation | Solid-Phase Extraction | Phenomenex Strata X-33μM polymeric sorbent cartridges | High recovery |

| Chromatography | LC-MS/MS | Agilent Eclipse XDB-Phenyl column (4.6*75mm, 3.5μm) | Good separation |

| Mobile Phase | Isocratic | Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v) | Efficient elution |

| Flow Rate | - | 0.9 mL/min | Optimal run time |

| Detection | MS/MS | API-4500, Multiple Reaction Monitoring (MRM) mode | High sensitivity and specificity |

| Linearity | Calibration Curve | Concentration range of 5.02–3025 ng/mL | r² = 0.99 |

This table summarizes the key parameters of a highly sensitive and specific LC-MS/MS method developed for the determination of ospemifene in human plasma. The method was successfully applied to a pharmacokinetic study. researchgate.net

Chromatographic and Spectrometric Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification and Quantification

The identification and quantification of metabolites are fundamental aspects of drug development, providing insights into the metabolic fate of a drug candidate. ijpras.com For this compound and other metabolites of ospemifene, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools. ijpras.come3s-conferences.org

LC-MS/MS is the most widely used technique for metabolite profiling due to its ability to analyze a wide range of compounds with high sensitivity and specificity. ijpras.comnih.gov It allows for the tentative identification and quantification of metabolites in various biological samples. researchgate.net In studies of ospemifene metabolism, LC-MS has been instrumental in identifying this compound and 4'-hydroxyospemifene as the major metabolites in human liver microsomes and plasma. researchgate.netoulu.fi The relative abundances of these metabolites can be determined, providing a clearer picture of the metabolic pathways. researchgate.net For instance, in human plasma, this compound was found to be the most abundant metabolite. researchgate.net

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, coupled with liquid chromatography, provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. ijpras.com This is particularly useful for identifying unexpected or novel metabolites. ijpras.com

While GC-MS was traditionally used for metabolite identification, its application is generally limited to volatile and thermally stable compounds, often requiring derivatization to improve their chromatographic properties. ijpras.com However, it remains a valuable technique for specific applications. nih.gov

The process of metabolite identification often involves comparing the retention times and mass spectra of potential metabolites with those of authentic reference standards. ijpras.com When standards are unavailable, structural elucidation is based on the fragmentation patterns observed in the tandem mass spectra (MS/MS). ijpras.com

Interactive Data Table: LC-MS/MS Method Parameters for Metabolite Analysis

| Parameter | Description |

| Instrumentation | Liquid chromatograph coupled with a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, Orbitrap). ijpras.comnih.gov |

| Ionization Source | Electrospray ionization (ESI) is commonly used for its ability to ionize a wide range of compounds. nih.gov |

| Scan Mode | Multiple reaction monitoring (MRM) for quantification and full scan or product ion scan for identification. researchgate.netnih.gov |

| Chromatographic Column | Reversed-phase columns (e.g., C18) are frequently used for separating metabolites based on their hydrophobicity. nih.govnih.gov |

| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically used for optimal separation. nih.gov |

| Sample Preparation | Protein precipitation or solid-phase extraction to remove matrix interferences. nih.govslu.se |

This table outlines typical parameters for an LC-MS/MS method used in the identification and quantification of drug metabolites like this compound.

High-Throughput Screening Assays for Evaluating this compound's Biological Activities

High-throughput screening (HTS) is a drug discovery process that utilizes automation and miniaturized assays to rapidly test large numbers of compounds for their biological activity. nih.govassay.works HTS plays a crucial role in identifying and characterizing the pharmacological properties of compounds like this compound. nih.govbmglabtech.com These assays can be broadly categorized as biochemical or cell-based assays. assay.works

Biochemical assays are designed to measure the effect of a compound on a purified biological target, such as an enzyme or receptor. nih.gov For a selective estrogen receptor modulator (SERM) like this compound, a biochemical binding assay could be used to determine its affinity for the estrogen receptor.

Cell-based assays, on the other hand, measure the functional response of a cell to a compound. nih.govmdpi.com These assays are often more physiologically relevant as they provide information on the compound's activity within a cellular context. evotec.com For this compound, cell-based assays could be employed to evaluate its estrogenic or anti-estrogenic activity in different cell lines. For example, a reporter gene assay in estrogen-responsive cells can be used to measure the transcriptional activation of the estrogen receptor. researchgate.net

The development of robust and reliable HTS assays is critical for successful screening campaigns. assay.works This involves optimizing assay parameters to ensure accuracy, reproducibility, and a low rate of false positives and negatives. evotec.com The use of miniaturized formats, such as 96- or 384-well plates, allows for the screening of large compound libraries in a cost-effective and time-efficient manner. nih.gov

Data from HTS assays are used to identify "hits," which are compounds that exhibit significant biological activity. assay.works These hits are then subjected to further evaluation, including dose-response studies to determine their potency (e.g., IC50 or EC50 values) and secondary assays to confirm their mechanism of action. evotec.com For example, in vitro studies have shown that this compound can inhibit the activity of certain cytochrome P450 enzymes, such as CYP2C9, at clinically relevant concentrations. researchgate.netmdpi.comresearchgate.net

Interactive Data Table: Types of High-Throughput Screening Assays for SERM Activity

| Assay Type | Principle | Endpoint Measured | Application for this compound |

| Estrogen Receptor Binding Assay | Competitive binding of the test compound against a radiolabeled or fluorescently labeled ligand to the estrogen receptor. | Displacement of the labeled ligand, indicating binding affinity. | Determine the binding affinity of this compound to estrogen receptors. |

| Reporter Gene Assay | Transfection of cells with a plasmid containing an estrogen-responsive element linked to a reporter gene (e.g., luciferase). | Measurement of reporter gene expression (e.g., light output) in response to the compound. | Assess the estrogenic or anti-estrogenic activity of this compound. |

| Cell Proliferation Assay | Measurement of the number of viable cells after treatment with the compound. | Increase or decrease in cell number. | Evaluate the effect of this compound on the proliferation of estrogen-dependent cancer cells. |

| CYP450 Inhibition Assay | Incubation of the compound with human liver microsomes and a specific CYP450 substrate. mdpi.com | Measurement of the formation of the substrate's metabolite. mdpi.com | Determine the potential of this compound to inhibit major drug-metabolizing enzymes. mdpi.comresearchgate.net |

This table illustrates various HTS assays that can be utilized to characterize the biological activities of a selective estrogen receptor modulator like this compound.

Future Research Directions and Unaddressed Academic Questions for 4 Hydroxyospemifene

Elucidating the Full Spectrum of Molecular Targets and Off-Target Interactions

A comprehensive understanding of any pharmacologically active compound necessitates a thorough investigation of all its molecular interactions, including both primary targets and unintended "off-target" effects. reactionbiology.combeatcancer.eu For 4-hydroxyospemifene, while the primary targets are known, the full scope of its interactions is an area ripe for further exploration.

The primary molecular targets of this compound are the estrogen receptors, ERα and ERβ. fda.govdrugbank.com As a SERM, its binding to these receptors elicits tissue-specific agonist or antagonist effects, such as estrogen-like activity in the vagina and bone, and anti-estrogenic activity in breast tissue. tandfonline.comfda.govnih.gov However, the full spectrum of its binding profile across a diverse range of other receptors and cellular proteins has not been exhaustively determined.

Significant research has focused on the interaction of this compound with metabolizing enzymes, which can be considered off-target interactions. It is formed from ospemifene (B1683873) by several cytochrome P450 (CYP) enzymes and is also a substrate for further metabolism. drugbank.comoulu.fi In vitro studies have demonstrated that this compound itself can inhibit various CYP and UDP-glucuronosyltransferase (UGT) enzymes. europa.eueuropa.eu This inhibitory activity is a critical area of study, as it can lead to drug-drug interactions. For instance, this compound is a potent inhibitor of CYP2C9 at clinically relevant concentrations. invivochem.compharmacompass.comresearchgate.net In contrast, it has not been found to inhibit a range of important drug transporters at clinically relevant concentrations. europa.eu

Future research should involve systematic screening of this compound against large panels of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other nuclear receptors. reactionbiology.comnih.gov Identifying any such interactions is crucial for predicting potential secondary pharmacological effects or adverse reactions. nih.gov

Table 1: Summary of Known Off-Target Enzyme Interactions for this compound This table is interactive. You can sort and filter the data.

| Enzyme Family | Specific Enzyme | Observed Interaction | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP2C9 | Potent Inhibition | invivochem.compharmacompass.comresearchgate.netresearchgate.net |

| Cytochrome P450 | CYP2B6 | Weak Inhibition | invivochem.compharmacompass.comresearchgate.net |

| Cytochrome P450 | CYP2C19 | Weak Inhibition | invivochem.compharmacompass.comresearchgate.net |

| Cytochrome P450 | CYP2C8 | Weak Inhibition | invivochem.compharmacompass.comresearchgate.net |

| Cytochrome P450 | CYP2D6 | Weak Inhibition | invivochem.compharmacompass.comresearchgate.net |

| Cytochrome P450 | CYP3A4 | Substrate for metabolism | oulu.fi |

| UGT | UGT1A3 | Inhibition | europa.eueuropa.eu |

| UGT | UGT1A9 | Inhibition | europa.eueuropa.eu |

Exploring Novel Biological Activities Beyond Estrogen Receptor Modulation in Preclinical Systems

The known biological activities of this compound are predominantly linked to its modulation of estrogen receptors. fda.govnih.gov A key example is its anti-proliferative effect in breast cancer models. In preclinical studies using the MTag.Tg transgenic mouse model, both ospemifene and its metabolite this compound were effective in preventing and treating the development of estrogen receptor-positive mammary tumors. nih.govnih.gov Furthermore, a cell line derived from these tumors was not stimulated by this compound in vitro, supporting its antagonistic role in this tissue. nih.govnih.gov

Advanced In Silico and Structural Biology Approaches to Refine Mechanistic Understanding

Modern computational techniques offer powerful tools for predicting and analyzing molecular interactions, providing a framework for refining our mechanistic understanding of a drug's action. chemrxiv.orgfrontiersin.org The application of advanced in silico and structural biology methods to this compound represents a promising avenue for future research.

In silico approaches such as molecular docking and molecular dynamics simulations can be employed to model the binding of this compound to its primary targets, ERα and ERβ, with high resolution. nih.govnih.gov Such studies could help elucidate the structural basis for its tissue-specific agonist versus antagonist activity. These computational methods can also be used to screen this compound against vast libraries of other biological targets to predict potential off-target interactions, thereby guiding experimental validation. scielo.org.mx

Furthermore, definitive mechanistic insights can be gained through structural biology. nih.govsib-biochemistry.it Determining the high-resolution crystal structure of this compound in complex with the ligand-binding domains of ERα and ERβ would provide an atomic-level view of the interactions that drive its specific pharmacological profile. To date, such structural data for this compound is not publicly available. These advanced approaches are critical for moving beyond current knowledge to a more precise, structurally informed understanding of how this compound functions.

Q & A

Q. What analytical methods are recommended for quantifying 4-Hydroxyospemifene in biological samples, and how are they validated?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying this compound in plasma and tissues. Validation includes linear regression analysis of peak-height ratios against internal standards (e.g., deuterated analogs) to establish calibration curves, with sensitivity thresholds below 1 ng/mL. Method reproducibility is confirmed via intra- and inter-day precision tests .

Q. Which in vivo models are most suitable for evaluating the anticancer efficacy of this compound?

The MTag.Tg transgenic mouse model is optimal for studying estrogen receptor (ER)-positive breast cancer. These mice develop synchronous, multifocal mammary tumors with histopathological parallels to human disease. Key endpoints include tumor volume measurements (via calipers), survival analysis, and ER-α immunohistochemical staining to assess receptor modulation .

Q. How should dose-response studies for this compound be designed to ensure translational relevance?

Dose ranges should reflect human-equivalent exposures. For example, in MTag.Tg mice, 5–50 mg/kg/day orally mimics clinically achievable plasma levels. Body weight monitoring, tumor volume tracking, and HPLC-based pharmacokinetic profiling (e.g., Cmax, AUC) are critical to correlate efficacy with drug exposure .

Q. What in vitro assays are used to assess the estrogenic/anti-estrogenic activity of this compound?

ER-positive cell lines (e.g., MCF-7) are treated with this compound (0.01–10 μM) under estrogen-depleted conditions. Proliferation assays (e.g., trypan blue exclusion), flow cytometry for cell-cycle analysis, and Western blotting for ER-α/β expression are performed. Co-treatment with estradiol (E2) identifies antagonistic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s estrogenic vs. anti-estrogenic effects across tissues?

Tissue-specific ER cofactor recruitment profiles must be analyzed via chromatin immunoprecipitation (ChIP-seq) or luciferase reporter assays. For example, in the MTag.Tg model, uterine weight changes (a marker of estrogenicity) and mammary tumor suppression should be compared to differentiate tissue selectivity .

Q. What mechanisms underlie the dose-dependent efficacy of this compound in ER-positive breast cancer?

Transcriptomic profiling (RNA-seq) of tumors from MTag.Tg mice treated with 25–50 mg/kg doses reveals differential expression of ER-responsive genes (e.g., GREB1, PGR). Dose-dependent ER-α phosphorylation (Ser118) and interactions with coregulators (e.g., SRC-3) can be validated via co-immunoprecipitation .

Q. How does this compound compare to other SERMs (e.g., tamoxifen) in preclinical models?

Head-to-head studies in MTag.Tg mice should evaluate tumor suppression rates, ER degradation kinetics (via cycloheximide chase assays), and toxicity profiles (e.g., hepatic enzymes, endometrial hyperplasia). Tamoxifen’s active metabolite, endoxifen, serves as a comparator for potency and selectivity .

Q. What strategies optimize this compound for combination therapies with CDK4/6 inhibitors?

Synergy studies in ER+ breast cancer cell lines (e.g., MCF-7) use fixed-ratio combinations (e.g., this compound + palbociclib) analyzed via Chou-Talalay methods. In vivo, MTag.Tg mice receive combination regimens with longitudinal monitoring of tumor regression and resistance markers (e.g., Rb phosphorylation) .

Q. Which biomarkers predict therapeutic response to this compound in ER+ tumors?

Baseline ER-α/β ratios, ESR1 mutation status (e.g., Y537S), and expression of metastasis-related genes (e.g., MMP9) are profiled via qPCR or NGS. Responders typically show sustained ER-α suppression and reduced Ki-67 index post-treatment .

Methodological Notes

- Statistical rigor : Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., dose-response data). Survival analyses require Kaplan-Meier curves and log-rank tests .

- Data reporting : Include raw data (e.g., tumor volumes, HPLC chromatograms) in supplementary files. Follow ICMJE guidelines for chemical characterization (e.g., batch numbers, purity) .

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.